
3-Chloro-4-nitro-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-nitro-biphenyl is an organic compound with the chemical formula C12H8ClNO2. It is characterized by the presence of a chlorine atom and a nitro group attached to a biphenyl structure. This compound is typically used as an intermediate in organic synthesis and has applications in various industrial processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Chloro-4-nitro-biphenyl is commonly synthesized through the chlorination of 4-nitrobiphenyl. The reaction involves the use of chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. The reaction is typically carried out in a chlorination reactor where 4-nitrobiphenyl is exposed to chlorine gas. The process is optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Chloro-4-nitro-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Substitution: Sodium methoxide (NaOCH3) in methanol.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Major Products Formed:
Substitution: Formation of 4-nitro-biphenyl derivatives.
Reduction: Formation of 3-chloro-4-amino-biphenyl.
Oxidation: Formation of various oxidized biphenyl derivatives.
Applications De Recherche Scientifique
3-Chloro-4-nitro-biphenyl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Employed in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Chloro-4-nitro-biphenyl involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The chlorine atom can also participate in substitution reactions, leading to the formation of new compounds with different biological activities .
Comparaison Avec Des Composés Similaires
- 4-Chloro-3-nitro-biphenyl
- 2-Chloro-4-nitro-biphenyl
- 3-Bromo-4-nitro-biphenyl
Comparison: 3-Chloro-4-nitro-biphenyl is unique due to the specific positioning of the chlorine and nitro groups on the biphenyl structure. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it valuable for specific applications .
Propriétés
Formule moléculaire |
C12H8ClNO2 |
|---|---|
Poids moléculaire |
233.65 g/mol |
Nom IUPAC |
2-chloro-1-nitro-4-phenylbenzene |
InChI |
InChI=1S/C12H8ClNO2/c13-11-8-10(6-7-12(11)14(15)16)9-4-2-1-3-5-9/h1-8H |
Clé InChI |
CHSBNGHQFOCGEX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=C(C=C2)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


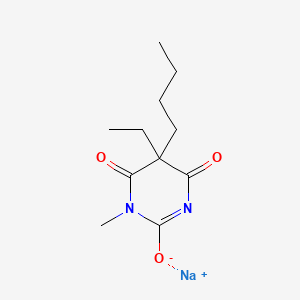
![2-(2-Aminoethyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13972133.png)

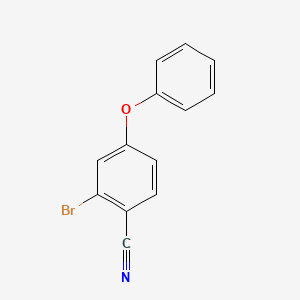
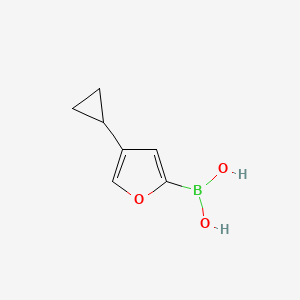
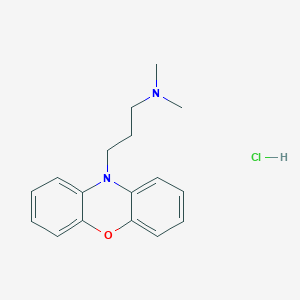

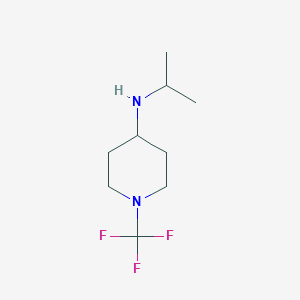



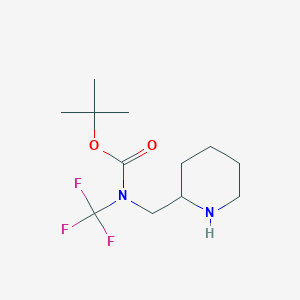
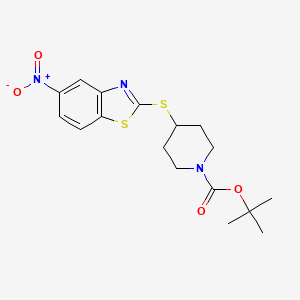
![2-Methyl-2-azaspiro[4.4]nonan-7-amine](/img/structure/B13972219.png)
